3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is a chemical compound with significant relevance in both synthetic and medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 178.19 g/mol. This compound is characterized by its pyridine ring structure, which contributes to its chemical reactivity and potential applications. It has been evaluated by the National Cancer Institute for its biological activity, indicating its potential significance in pharmaceutical research.
3-Pyridinecarbonitrile is classified under pyridine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. It falls within the category of nitrogen-containing heterocycles, which are crucial in the development of various pharmaceuticals.
The synthesis of 3-Pyridinecarbonitrile typically involves several established organic reactions. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the methoxy group at the 4-position of the pyridine ring.
The molecular structure of 3-Pyridinecarbonitrile can be represented by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations:
InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)
CC1=NC(=O)C(C(=C1)OC)C#N
The compound's structural features include:
3-Pyridinecarbonitrile can undergo various chemical transformations:
The mechanism of action for 3-Pyridinecarbonitrile involves its interaction with biological targets, potentially influencing pathways related to cell signaling or metabolic processes. The presence of the nitrile group may enhance its reactivity towards nucleophiles, facilitating various biochemical interactions.
Research indicates that derivatives of pyridine compounds exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific mechanism for this compound remains an area for further investigation.
3-Pyridinecarbonitrile has several applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7